N-(2-methoxyphenyl)-3-(8-quinolinylsulfanyl)propanamide
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Overview
Description
N-(2-methoxyphenyl)-3-(8-quinolinylsulfanyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a methoxyphenyl group, a quinolinylsulfanyl moiety, and a propanamide backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3-(8-quinolinylsulfanyl)propanamide typically involves multi-step organic reactions. One common method includes:
Starting Materials: 2-methoxyaniline, 8-quinolinethiol, and a suitable acylating agent.
Step 1: Formation of the intermediate by reacting 2-methoxyaniline with an acylating agent to form N-(2-methoxyphenyl)acetamide.
Step 2: Thiolation of the intermediate with 8-quinolinethiol under basic conditions to introduce the quinolinylsulfanyl group.
Step 3: Final coupling reaction to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous Flow Chemistry: To enhance reaction efficiency and yield.
Catalysis: Using catalysts to lower reaction temperatures and increase selectivity.
Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-3-(8-quinolinylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to corresponding amines or alcohols.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
N-(2-methoxyphenyl)-3-(8-quinolinylsulfanyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-(8-quinolinylsulfanyl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or inhibit.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-3-(quinolin-8-ylsulfanyl)butanamide
- N-(2-methoxyphenyl)-3-(quinolin-8-ylsulfanyl)pentanamide
Uniqueness
N-(2-methoxyphenyl)-3-(8-quinolinylsulfanyl)propanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxyphenyl and quinolinylsulfanyl groups provide distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H18N2O2S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-3-quinolin-8-ylsulfanylpropanamide |
InChI |
InChI=1S/C19H18N2O2S/c1-23-16-9-3-2-8-15(16)21-18(22)11-13-24-17-10-4-6-14-7-5-12-20-19(14)17/h2-10,12H,11,13H2,1H3,(H,21,22) |
InChI Key |
VXJBIOGZZWHALT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CCSC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCSC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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